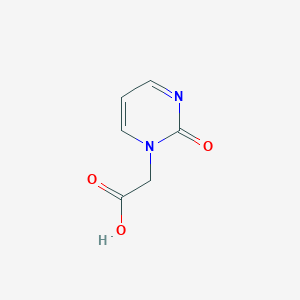

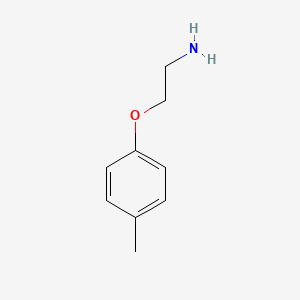

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

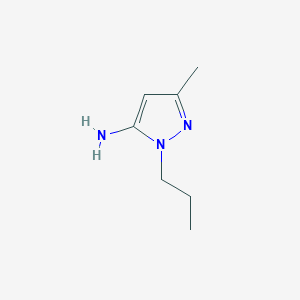

The compound "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide" is a chemical entity that can be categorized within the broader class of acetamide derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The structure of such compounds typically includes an acetamide moiety linked to an aromatic system and a pyrrolidine ring, which can influence their biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of acetamide derivatives often involves the formation of an amide bond between an acyl group and an amine. In the case of N-substituted acetamides, various synthetic routes have been explored. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was described, where the variations at the carbon adjacent to the amide nitrogen were explored, and potent compounds were discovered . Another study reported the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide showed that the amide unit is almost planar, and the dihedral angles between the amide plane and the aromatic rings indicate that there is no conjugation with the amide unit . This information is valuable as it can help predict the conformational preferences of similar compounds, such as "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide", and their potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the study of the aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide revealed that it primarily undergoes C–O bond cleavage to yield a hydroxamic acid, but its sterically hindered analogue decomposes predominantly by N–O bond cleavage . These reaction pathways could provide insights into the stability and reactivity of "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended and slightly bent conformations, which are stabilized by classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds . These interactions can affect the solubility, melting point, and other physicochemical properties. Similarly, the properties of "N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide" would be expected to be influenced by its specific functional groups and molecular geometry.

Wissenschaftliche Forschungsanwendungen

Overview

Potential Research Applications and Related Compounds

Drug Discovery and Pharmacological Activities : Research on compounds like Piracetam, which shares a part of its chemical structure with N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide, indicates potential applications in enhancing cognitive functions and treating central nervous system disorders. Piracetam and its derivatives have been explored for their effects on memory, learning, and brain metabolism (Dhama et al., 2021).

Chemical Synthesis and Novel Compound Development : The pyrrolidine scaffold, a core structure in N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide, is widely used in medicinal chemistry to create compounds for treating human diseases. Its versatility and potential for creating biologically active molecules make it a subject of ongoing research in drug discovery (Li Petri et al., 2021).

Advanced Oxidation Processes (AOPs) : Studies focusing on the degradation of organic compounds in water treatment processes discuss the relevance of advanced oxidation processes. While not directly related, the chemical reactivity and potential by-products of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide under environmental stress could be an area of research, drawing parallels with compounds like acetaminophen (Qutob et al., 2022).

Environmental and Biological Impacts of Chemical Compounds : Research into the environmental and biological impacts of chemical compounds, including their potential toxicity and mechanisms of action in biological systems, could be relevant. For example, the study of biogenic amines in fish and their roles in intoxication and spoilage could inform investigations into the biological interactions of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide and similar compounds (Bulushi et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-5-4-10(14)8-11(12)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLQQANJEBEQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)